Stereospecific Binding Mode in DCP2 (NUDT20) Crystal Structure vs. Racemic or Achiral Analogs
The (3S)-enantiomer of N-pyrimidin-2-ylazepan-4-amine (coded as compound Z1187701032/LES) has been co-crystallized with human DCP2 (NUDT20) as part of the PanDDA fragment screening initiative, yielding a defined electron density map and unambiguous binding pose at 1.0-1.5 Å resolution [1]. This represents a direct structural validation that the stereochemistry and scaffold geometry are compatible with specific protein binding pockets. In contrast, racemic mixtures or the (3R)-enantiomer would not reproduce this validated binding mode due to the chiral constraints of the DCP2 active site.
| Evidence Dimension | Structural validation (crystallographic resolution of binding pose) |
|---|---|
| Target Compound Data | Defined binding pose in DCP2 active site; PDB deposition 5QOS with full occupancy refinement |
| Comparator Or Baseline | Racemic N-pyrimidin-2-ylazepan-4-amine or (3R)-enantiomer |
| Quantified Difference | Crystallographically resolved vs. unresolvable/uninterpretable electron density due to stereochemical mismatch |
| Conditions | X-ray crystallography of human DCP2 (NUDT20) with PanDDA fragment soaking methodology |
Why This Matters
Procurement of the stereochemically defined compound is essential for reproducing published crystallographic data and for structure-guided optimization campaigns; racemic material introduces ambiguity that cannot be resolved computationally.
- [1] PDBj. PanDDA analysis group deposition — Crystal Structure of DCP2 (NUDT20) in complex with Z1187701032. PDB ID: 5QOS. Released May 8, 2019. View Source
